Decladinose Roxithromycin
Description
Contextualization within Macrolide Antibiotic Research and Development
Macrolide antibiotics, a class of compounds characterized by a large macrocyclic lactone ring attached to one or more deoxy sugars, are fundamental in treating various bacterial infections. nih.govslideshare.netwikipedia.org The first macrolide, Erythromycin (B1671065), discovered in 1952, was a breakthrough but suffered from instability in acidic gastric environments and a narrow spectrum of activity. scirp.org This led to the development of semi-synthetic derivatives, or neomacrolides, such as Roxithromycin (B50055), Clarithromycin (B1669154), and Azithromycin, with improved stability, better oral bioavailability, and a broader antibacterial spectrum. scirp.orgnih.gov
Roxithromycin, a second-generation macrolide, is a derivative of Erythromycin where the C-9 ketone is modified to an ether oxime. oup.comscirp.org This structural change confers greater stability against acid-catalyzed degradation compared to Erythromycin. oup.comscirp.org However, it is not completely immune to degradation. In strongly acidic conditions, Roxithromycin undergoes hydrolysis, leading to the cleavage of the L-cladinose sugar from the C-3 position of the macrolactone ring. researchgate.netrsc.org This process results in the formation of Decladinose Roxithromycin, a compound that retains the core macrolactone and the desosamine (B1220255) sugar but lacks the cladinose (B132029) moiety essential for antibacterial activity. researchgate.netnih.gov
The chemical relationship between Roxithromycin and its decladinosyl derivative is a central theme in the ongoing research aimed at optimizing macrolide antibiotics. scirp.org
Significance of Degradation Products in Medicinal Chemistry
The study of drug degradation products is a critical aspect of medicinal chemistry and pharmaceutical development. semanticscholar.org The formation of these products can have profound implications for the parent drug's therapeutic profile. Degradation can lead to a partial or complete loss of pharmacological activity, which is a key concern for orally administered drugs that must pass through the highly acidic environment of the stomach. researchgate.netoup.com
This compound serves as a prime example of an inactive degradation product. researchgate.netoup.comoup.com Research has consistently shown that the removal of the cladinose sugar renders the molecule "almost inactive" from an antibacterial perspective. researchgate.netresearchgate.net This loss of activity highlights the critical role of the cladinose moiety in the binding of macrolides to the bacterial ribosome, which is their mechanism of action. wikipedia.orgwikipedia.org
Understanding the kinetics and pathways of degradation is essential for designing effective drug formulations. oup.comresearchgate.net For instance, the instability of Roxithromycin in simulated gastric fluid, where it degrades into this compound, has driven the development of enteric-coated dosage forms. oup.comoup.comscribd.com These formulations protect the antibiotic from gastric acid, ensuring that the active drug is released in the more neutral pH of the intestine for absorption. oup.comoup.com Therefore, the study of degradation products like this compound directly informs strategies to enhance drug stability and bioavailability. semanticscholar.org
Overarching Research Questions and Academic Rationale for Studying this compound
The primary research focus on this compound is driven by the need to understand and mitigate the factors that compromise the efficacy of Roxithromycin. The central academic rationale is to elucidate the chemical and biological consequences of its formation. Key research questions include:
What are the precise kinetics of Roxithromycin's degradation to this compound under various pH conditions? researchgate.netresearchgate.net
What are the reliable analytical methods for the simultaneous detection and quantification of Roxithromycin and its degradation products, including this compound, in biological matrices? nih.govresearchgate.net
Investigating these questions provides a deeper understanding of the structure-activity relationships within the macrolide class and the challenges of oral drug delivery. The study of this compound is not merely an academic exercise; it has practical implications for pharmaceutical formulation, guiding the development of more robust and effective antibiotic therapies. scirp.org It underscores the importance of considering the entire lifecycle of a drug within the body, from administration to metabolism and degradation, to ensure optimal therapeutic outcomes.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | nih.gov |
| Molecular Formula | C₃₃H₆₂N₂O₁₂ | nih.gov |
| Molecular Weight | 678.9 g/mol | nih.gov |
| Parent Compound | Roxithromycin | researchgate.net |
| Key Structural Feature | Lacks the L-cladinose sugar moiety present in Roxithromycin | researchgate.net |
Table 2: Degradation of Roxithromycin in Simulated Gastric Fluid
| Time (hours) | Remaining Roxithromycin (%) | Key Degradation Product | Source |
|---|---|---|---|
| 0.25 | 32% | This compound, (Z)-Roxithromycin | oup.com |
| 0.50 | 17% | This compound, (Z)-Roxithromycin | oup.com |
| 0.75 | 11% | This compound, (Z)-Roxithromycin | oup.com |
| 1.00 | 4% | Almost entirely this compound | oup.comoup.com |
| Degradation Half-Time | 0.23 hours | - | oup.comoup.com |
Table 3: Comparative Antibacterial Activity
| Compound | Antibacterial Activity | Rationale for Activity Level | Source |
|---|---|---|---|
| Roxithromycin | Active | Intact macrolide structure with cladinose sugar allows for binding to bacterial ribosome. | wikipedia.org |
| (Z)-Roxithromycin | Reduced Activity | Isomerization affects binding efficiency. | oup.com |
| This compound | Almost Inactive | Detachment of the essential cladinose sugar moiety prevents effective ribosomal binding. | researchgate.netoup.comoup.com |
Structure
2D Structure
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZRPTCUAOMSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H62N2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Derived Relationships of Decladinose Roxithromycin
Structural Derivation from Roxithromycin (B50055)
Decladinose Roxithromycin, also known as Roxithromycin Impurity B, is a direct derivative of its parent compound, Roxithromycin. lgcstandards.comchemsrc.compharmaffiliates.com Its formation is a result of a specific chemical modification: the cleavage of a sugar moiety, which fundamentally alters its structure and biological properties. researchgate.net
Roxithromycin's structure is composed of a 14-membered lactone ring, a desosamine (B1220255) sugar, and a cladinose (B132029) sugar. researchgate.net The defining structural change that leads to the formation of this compound is the hydrolytic cleavage of the L-cladinose sugar from the C3 position of the macrolide's lactone ring. researchgate.netrsc.orgscirp.org This degradation process can occur under various conditions, notably through acidic hydrolysis, such as in simulated gastric fluid, and via photocatalytic degradation. researchgate.netrsc.orgoup.com Studies have shown that in acidic environments (pH ≤ 3), Roxithromycin degrades into its Z-isomer and the decladinose derivative. researchgate.netnih.gov This loss of the cladinose sugar is a critical transformation, as this moiety is understood to be essential for the antibacterial activity of many macrolides. researchgate.netnih.gov
Comparative Structural Analysis within Macrolide Class
When compared to other macrolides, this compound serves as a clear example of how specific structural features dictate biological function.
The primary distinction between this compound and its parent, Roxithromycin, along with other biologically active macrolides like Erythromycin (B1671065), Clarithromycin (B1669154), and Azithromycin, is the absence of the neutral cladinose sugar. nih.govscirp.orgnih.gov This sugar is vital for the antibacterial action of 14-membered macrolides. nih.govmdpi.com Consequently, this compound is considered an inactive metabolite, possessing almost no antibacterial activity. lgcstandards.comresearchgate.netoup.com While Roxithromycin effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, the structural modification in this compound prevents this critical interaction. veeprho.come-lactancia.org
This compound is structurally analogous to other inactive metabolites of macrolide antibiotics that have undergone similar degradation pathways. For instance, the degradation of Clarithromycin can also yield a decladinose metabolite. researchgate.net These 'decladinose' compounds share a common structural feature: a macrolide core (the lactone ring) with the desosamine sugar intact, but missing the cladinose sugar. This pattern of degradation highlights a common vulnerability of this class of antibiotics to hydrolysis, leading to the formation of corresponding inactive derivatives. rsc.orgveeprho.com
Interactive Data Tables
The following tables provide a comparative overview of the chemical properties of Roxithromycin and its decladinose derivative.
Table 1: Comparative Chemical Properties
| Property | Roxithromycin | This compound |
|---|---|---|
| Molecular Formula | C41H76N2O15e-lactancia.org | C33H62N2O12lgcstandards.comcymitquimica.com |
| Molecular Weight | 837.07 g/mol e-lactancia.org | 678.85 g/mol lgcstandards.comcymitquimica.combiosynth.com |
| CAS Number | 80214-83-1 | 214902-82-6 lgcstandards.combiosynth.com |
| Biological Activity | Active Antibiotic e-lactancia.org | Inactive Metabolite lgcstandards.comresearchgate.net |
Table 2: Key Structural Differences
| Compound | Lactone Ring | Sugar at C3 | Sugar at C5 | Side Chain at C9 |
|---|---|---|---|---|
| Roxithromycin | 14-membered researchgate.net | L-Cladinose researchgate.net | D-Desosamine researchgate.net | (E)-oxime ether rsc.org |
| This compound | 14-membered lgcstandards.com | None (hydroxyl group remains) oup.com | D-Desosamine nih.gov | (E)-oxime ether nih.gov |
Synthesis and Mechanistic Formation Pathways of Decladinose Roxithromycin
Hydrolytic Degradation Mechanisms of Roxithromycin (B50055)
The formation of Decladinose Roxithromycin is frequently a result of the hydrolytic degradation of its parent compound, Roxithromycin. This process is primarily driven by acid-catalyzed reactions that target specific structural components of the molecule.
Acid-Catalyzed Glycosidic Bond Hydrolysis
This compound is formed when Roxithromycin undergoes hydrolysis under acidic conditions. rsc.org The core mechanism involves the cleavage of the glycosidic bond that links the L-cladinose sugar moiety to the C3 position of the 14-membered lactone ring. rsc.orgrsc.org This reaction effectively removes the cladinose (B132029) sugar, resulting in the formation of the decladinosylated derivative. rsc.org This process is a significant degradation pathway, particularly in environments with low pH, such as simulated gastric fluid. rsc.org The presence of a strong acid, like aqueous hydrochloride, can catalyze this hydrolysis at room temperature. researchgate.net
Kinetic Studies of Hydrolytic Formation
The acid-catalyzed degradation of Roxithromycin to its decladinose form follows pseudo-first-order kinetics. The rate of this hydrolytic cleavage is highly dependent on the pH of the solution. As the pH decreases, the rate of degradation increases significantly. For instance, the degradation half-time of roxithromycin in simulated gastric fluid has been measured at 0.23 hours, indicating rapid decomposition in highly acidic environments.
Kinetic studies have quantified the rate constants for this degradation at various pH levels, demonstrating the compound's instability in acidic media.
Interactive Table: pH-Dependent Degradation Rate of Roxithromycin
| pH Value | Pseudo First-Order Rate Constant (min⁻¹) |
|---|---|
| 1.0 | 0.1066 |
| 1.2 | 0.0994 |
| 1.3 | 0.0400 |
| 1.8 | 0.0136 |
| 3.0 | 0.0022 |
Data sourced from a 2004 study on Roxithromycin biotransformation.
Photocatalytic Degradation Routes
In addition to hydrolysis, this compound can be formed through photocatalytic degradation, an advanced oxidation process. This method involves the use of a photosensitizer and light to generate highly reactive species that break down the parent molecule.
Role of Photosensitizers (e.g., Titanium Dioxide) in Formation
Titanium dioxide (TiO₂) is a commonly used photosensitizer in the degradation of Roxithromycin. rsc.orgrsc.org When illuminated with near-UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals (·OH). rsc.orgresearchgate.net These radicals then attack the Roxithromycin molecule, leading to its degradation into several products, including this compound via cleavage of the cladinose sugar. rsc.org
The kinetics of this photocatalytic degradation often follow the Langmuir-Hinshelwood model. researchgate.net Research has also shown that the specific crystalline facet of anatase TiO₂ exposed can significantly influence catalytic efficiency.
Interactive Table: Efficacy of TiO₂ Facets in Roxithromycin Photocatalysis
| TiO₂ Facet | Relative Degradation Efficiency |
|---|---|
| {101} | Highest |
| {001} | Intermediate |
| {100} | Lowest |
This table illustrates the general order of photocatalytic activity for different TiO₂ crystal surfaces in the degradation of Roxithromycin. iwaponline.com
Other photocatalytic systems, such as those using N-doped TiO₂ and graphene oxide composites, have also proven effective in degrading Roxithromycin under simulated sunlight, with alkaline conditions (pH 8-9) being favorable for the process. nih.gov
Proposed Oxidative Degradation Mechanisms
The formation of this compound during photocatalysis is part of a broader oxidative degradation mechanism. The process is primarily driven by the action of highly reactive hydroxyl radicals (·OH). researchgate.netresearchgate.net These radicals can degrade organic compounds through several mechanisms, including the abstraction of a hydrogen atom to form water and an organic radical. mdpi.com
In the case of Roxithromycin, ·OH radicals attack multiple sites on the molecule. researchgate.net Key proposed degradation pathways include:
Cleavage of the cladinose moiety: This is a primary reaction pathway that leads directly to the formation of this compound. rsc.org
Attack on the tertiary amine: The desosamine (B1220255) sugar's tertiary amine group is susceptible to oxidation. researchgate.net
Modification of the oxime side chain: The distinctive side chain of Roxithromycin can also be a target for radical attack. researchgate.net
Laboratory Synthesis Methodologies for Research Purposes
For research applications, such as its use as a reference standard in analytical assays, this compound is typically synthesized through controlled chemical reactions rather than being isolated from environmental degradation. researchgate.net
The most direct laboratory method involves the deliberate acid-catalyzed hydrolysis of Roxithromycin. smolecule.com A documented procedure involves treating Roxithromycin with aqueous hydrochloride at room temperature. researchgate.net This controlled environment ensures the selective cleavage of the cladinose sugar. Following the reaction, the resulting this compound is purified from the reaction mixture using techniques such as silica (B1680970) chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (over 95%). researchgate.net Other synthesis approaches include the chemical or enzymatic removal of the cladinose sugar unit. vulcanchem.com
Controlled Degradation for Preparative Synthesis
The synthesis of this compound for research purposes is primarily achieved through the controlled degradation of the parent antibiotic, roxithromycin. This process involves the targeted cleavage of the glycosidic bond that links the neutral cladinose sugar to the 14-membered macrolide ring. The principal methods employed for this transformation are acidic hydrolysis and, to a lesser extent, photocatalytic degradation. rsc.orgsmolecule.comresearchgate.net
Acidic hydrolysis represents the most direct and widely reported method for producing this compound. smolecule.com In a strongly acidic environment, such as that simulated by gastric fluid, roxithromycin undergoes rapid degradation. researchgate.net The primary mechanism is the acid-catalyzed hydrolysis of the cladinose sugar moiety from the C-3 position of the lactone ring, leading to the formation of the essentially non-active this compound. researchgate.netresearchgate.net The stability of roxithromycin is highly pH-dependent, with degradation being significantly accelerated at lower pH values. researchgate.net This predictable degradation pathway allows for its controlled application in a laboratory setting to generate the decladinose derivative for analytical and research use. scribd.com
The kinetics of this degradation have been shown to follow a pseudo-first-order reaction model. Research has quantified the degradation rate constants at various acidic pH levels, demonstrating the direct relationship between acid concentration and the rate of this compound formation. researchgate.net
Table 1: Pseudo First-Order Degradation Rate of Roxithromycin at Various pH Levels
| pH | Rate Constant (k) min⁻¹ (± Standard Deviation) |
|---|---|
| 1.0 | 0.1066 (± 0.0014) |
| 1.2 | 0.0994 (± 0.0031) |
| 1.3 | 0.0400 (± 0.0003) |
| 1.8 | 0.0136 (± 0.0008) |
| 3.0 | 0.0022 (± 0.0002) |
Data sourced from a study on roxithromycin degradation in simulated gastrointestinal fluids. researchgate.net
Photocatalytic degradation is another studied pathway for the transformation of roxithromycin. rsc.orgresearchgate.net This method typically involves exposing an aqueous solution of roxithromycin to near-UV light in the presence of a photosensitizer, such as titanium dioxide (TiO₂). rsc.orgresearchgate.netrsc.org While photocatalysis can be efficient in degrading roxithromycin, it often results in a mixture of products. The mechanisms can involve oxidation of the 2-methoxyethoxymethyl moiety or the core lactone ring itself, in addition to the formation of this compound. rsc.org
Isolation and Purification Techniques for Research Batches
Following the controlled degradation of roxithromycin, the resulting mixture contains the target compound, this compound, along with unreacted parent drug and potentially other degradation byproducts. The isolation and purification of this compound for research batches necessitate precise analytical and preparative separation techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the cornerstone methods for both monitoring the degradation reaction and purifying the final product. rsc.orgresearchgate.netresearchgate.net
For analytical monitoring and identification, a TLC-densitometric method has been effectively developed. This technique utilizes TLC aluminum plates precoated with silica gel F254. A specific mobile phase composed of methanol (B129727), acetone, and 25% ammonia (B1221849) in a 1:14:0.1 (v/v/v) ratio has been shown to provide excellent separation, yielding compact and distinct spots for roxithromycin and its degradation products, including this compound. rsc.orgresearchgate.netrsc.org The retardation factors (Rf) obtained from the developed chromatogram allow for the identification of each compound. rsc.org
For preparative isolation of larger research batches, column chromatography is a standard approach. nih.gov Silica gel is commonly used as the stationary phase, with a gradient solvent system, such as a chloroform-methanol mixture, employed to elute the separated compounds. nih.gov The fractions are collected and analyzed, typically by TLC or HPLC, to identify those containing the pure this compound. The final product's identity and purity are ultimately confirmed through analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scribd.com
Table 2: Chromatographic Techniques for this compound
| Technique | Stationary Phase | Mobile Phase / Solvent System | Purpose |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica Gel F254 | Methanol-Acetone-Ammonia 25% (1:14:0.1, v/v/v) | Separation and identification of degradation products. rsc.orgresearchgate.netrsc.org |
| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | Monitoring degradation, quantifying dissolution, and purity analysis. researchgate.netresearchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetone |
| Ammonia |
| Chloroform |
| This compound |
| Methanol |
| Roxithromycin |
Biological Activity Profile and Mechanistic Basis of Inactivity for Decladinose Roxithromycin
Absence of Antibacterial Efficacy
Decladinose roxithromycin (B50055) is considered to be essentially inactive as an antibacterial agent. researchgate.net Studies comparing the antibacterial activity of roxithromycin and its metabolites have consistently shown that decladinose roxithromycin possesses almost no antibacterial activity. oup.comoup.com This inactivity stems from its impaired ability to interact with its molecular target within the bacterial cell.
The antibacterial action of macrolide antibiotics like roxithromycin is contingent upon their ability to bind to the bacterial ribosome. wikipedia.orgpatsnap.com The cladinose (B132029) sugar, present in roxithromycin but absent in its decladinose metabolite, plays a critical role in this interaction.
Roxithromycin exerts its bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome. nih.govguidechem.comnps.org.au This binding specifically involves the 23S ribosomal RNA (rRNA) component in the nascent peptide exit tunnel. patsnap.comnih.gov The lactone ring of the macrolide interacts with the tunnel wall, while the attached deoxy sugars, including cladinose, provide crucial contact points that stabilize the binding. nih.gov The detachment of the cladinose sugar to form this compound fundamentally alters the molecule's three-dimensional structure, leading to a diminished capacity to bind effectively to the 50S ribosomal subunit. vulcanchem.com
The binding of roxithromycin to the ribosome physically obstructs the path of newly synthesized peptide chains, thereby inhibiting the translocation of peptides and halting protein synthesis. drugbank.comnih.govwikipedia.org This inhibition is the core of its antibacterial effect. guidechem.com Because this compound fails to bind with high affinity to the ribosome, it cannot effectively block the exit tunnel. nih.gov Consequently, bacterial protein synthesis can proceed unimpeded, rendering the compound devoid of significant antibacterial efficacy. oup.comoup.com
The lack of antibacterial activity is quantified using in vitro susceptibility tests, which measure the concentration of a compound required to inhibit or kill bacteria.
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. nih.gov For an antibiotic to be considered effective, its MIC value must be low. For roxithromycin, susceptible bacteria typically have MIC values of ≤ 1 mg/L, whereas resistant strains have MICs > 8 mg/L. e-lactancia.orglogixsjournals.com
While specific MIC and MBC values for this compound are seldom reported due to its recognized inactivity, studies confirm its antibacterial activity is "almost zero." oup.comoup.com This implies its MIC values against susceptible bacteria would be significantly higher than the resistance breakpoint, confirming its classification as an inactive metabolite. For context, the table below shows the established MICs for the active parent compound, roxithromycin, against various respiratory pathogens.
| Microorganism | Roxithromycin MIC Range (µg/mL) |
| Streptococcus pneumoniae | 0.13 |
| Streptococcus pyogenes | 0.13 |
| Haemophilus influenzae | 8.0 |
| Moraxella catarrhalis | 0.25 - 4.0 |
| Chlamydia trachomatis | 0.06 |
| Mycobacterium avium complex | 4.0 - 32.0 |
| Data sourced from multiple studies. logixsjournals.com |
Preclinical In Vitro Assessment of Antibacterial Inactivity
Modulation of Other Biological Targets and Pathways
Beyond antibacterial effects, some macrolides can modulate other biological pathways. However, the structural integrity of the macrolide, including its sugar moieties, is often crucial for these activities as well.
Research into the effects of macrolides on mutant KCNJ5 potassium channels, which are implicated in aldosterone-producing adenomas, has revealed a critical role for the cladinose sugar. nih.gov A study demonstrated that while roxithromycin could inhibit these mutant channels, this compound—lacking the cladinose sugar—lost this inhibitory capability. nih.gov This finding underscores that the cladinose moiety is essential not only for antibacterial action but also for interaction with certain non-bacterial targets. This loss of function highlights the specificity of the molecular interactions required for biological activity.
| Compound | Activity on Mutant KCNJ5 Channels |
| Roxithromycin | Inhibitory |
| This compound | Loss of Inhibition |
| Telithromycin (lacks cladinose) | Loss of Inhibition |
| This table illustrates that the removal of the cladinose sugar, as in this compound, results in a loss of inhibitory effect on mutant KCNJ5 channels. nih.gov |
Effects on Mammalian Ion Channels (e.g., KCNJ5MUT)
Recent research has identified certain macrolide antibiotics as inhibitors of mutant forms of the G protein-coupled inwardly-rectifying potassium channel KCNJ5. Mutations in the KCNJ5 gene are a common cause of aldosterone-producing adenomas (APAs), a form of primary aldosteronism. The parent compound, roxithromycin, has been shown to selectively inhibit these mutant KCNJ5 channels. drugbank.com
However, studies investigating the structure-activity relationship of macrolide-mediated inhibition of mutant KCNJ5 have demonstrated that the cladinose sugar is a critical component for this inhibitory activity. The removal of this sugar, which results in the formation of this compound, leads to a loss of the compound's ability to inhibit the mutant KCNJ5 channel. drugbank.com This finding underscores the precise structural requirements for interaction with the ion channel and provides a clear example of a non-antibiotic biological effect that is absent in the decladinose metabolite.
Table 1: Comparative Activity of Roxithromycin and this compound on Mutant KCNJ5 Channels
| Compound | Target | Effect | Reference |
| Roxithromycin | Mutant KCNJ5 (KCNJ5MUT) | Inhibition | drugbank.com |
| This compound | Mutant KCNJ5 (KCNJ5MUT) | Loss of Inhibition | drugbank.com |
Investigation of Non-Antibiotic Biological Interactions
While this compound is characterized by its lack of antibacterial efficacy, it is not entirely devoid of biological interactions within the body. Its primary role is that of a metabolite, and as such, it interacts with metabolic enzyme systems.
One of the key non-antibiotic interactions studied is with the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. The CYP3A4 enzyme is crucial for the metabolism of a vast number of drugs. Research has shown that this compound, referred to as metabolite M1 in some studies, is a substrate for CYP3A4. In vitro experiments using human liver microsomes have demonstrated that this compound undergoes N-demethylation catalyzed by CYP3A4. nih.gov
Furthermore, while many macrolides are known inhibitors of CYP3A4, leading to potential drug-drug interactions, this compound appears to be a weak inhibitor of this enzyme compared to its parent compound and other metabolites. nih.gov This suggests that the transformation of roxithromycin to its decladinose form may reduce the potential for clinically significant drug interactions mediated by CYP3A4 inhibition.
The defining characteristic of this compound remains its pronounced inactivity as an antibiotic. The cladinose sugar of macrolides is essential for binding to the bacterial ribosome, which is the mechanism of their antibacterial action. The absence of this sugar in this compound explains its inability to inhibit bacterial protein synthesis, rendering it "almost inactive" from an antibacterial perspective. researchgate.net
Table 2: Summary of Non-Antibiotic Biological Interactions of this compound
| Biological System/Target | Interaction/Effect | Research Finding | Reference |
| Cytochrome P450 3A4 (CYP3A4) | Metabolism | Undergoes N-demethylation by human liver microsomes and recombinant CYP3A4. | nih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition | Weak inhibitor compared to roxithromycin and other metabolites. | nih.gov |
| Bacterial Ribosome | Antibacterial Activity | Lacks significant binding and inhibitory activity due to the absence of the cladinose sugar. | researchgate.net |
Compound Reference Table
Structure Activity Relationship Sar Investigations Pertaining to Decladinose Roxithromycin
Criticality of the Cladinose (B132029) Moiety for Macrolide Bioactivity
The cladinose sugar, attached at the C3 position of the aglycone ring in many macrolides, plays a pivotal role in their antibacterial activity. Its removal, resulting in the formation of a decladinose derivative, has been shown to have a profound effect on the bioactivity of roxithromycin (B50055).
Positional Significance of the Cladinose Sugar in Roxithromycin
The L-cladinose sugar is a key structural component of roxithromycin. The hydrolysis of the glycosidic bond linking the cladinose moiety to the macrolactone ring leads to the formation of decladinose roxithromycin nih.gov. This transformation is not only a metabolic pathway but can also occur under acidic conditions, leading to a partial loss of antibacterial activity researchgate.net. Research has demonstrated that this compound is a major metabolite of roxithromycin found in human bile, urine, and plasma nih.govsmpdb.ca. Crucially, studies on the in vitro antibacterial activity of roxithromycin and its metabolites have revealed that this compound is "almost inactive" researchgate.net. This stark difference in activity underscores the critical importance of the cladinose sugar for the biological function of roxithromycin.
Steric and Electronic Contributions to Biological Function
Electronically, the glycosidic linkage and the various hydroxyl and methoxy (B1213986) groups on the cladinose sugar contribute to the molecule's polarity and ability to form hydrogen bonds. These interactions are often essential for the high-affinity binding of a drug to its target receptor. The absence of these interactions in this compound is a plausible explanation for its lack of significant antibacterial activity.
Comparative SAR Analysis with Roxithromycin and Analogues
The comparison of roxithromycin with its decladinose form provides a clear and direct insight into the SAR of this macrolide. The loss of the cladinose sugar serves as a natural "degradation" study, highlighting the indispensable nature of this moiety.
Elucidation of Key Pharmacophoric Elements through Degradation
The formation of this compound, either through metabolic processes or chemical degradation, serves to identify the cladinose sugar as a key pharmacophoric element. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The observation that roxithromycin is active while its decladinose counterpart is not, strongly suggests that the cladinose moiety is an essential part of the pharmacophore of roxithromycin.
Below is a table summarizing the antibacterial activity of Roxithromycin in comparison to its decladinose metabolite.
| Compound | Antibacterial Activity |
| Roxithromycin | Active |
| This compound | Almost Inactive researchgate.net |
Implications for Rational Design of Macrolide Derivatives
The stark loss of activity upon removal of the cladinose sugar has significant implications for the rational design of new macrolide derivatives. It highlights that modifications at the C3 position of the macrolactone ring must be approached with caution. Any novel analogue that lacks a substituent at this position, or has one that does not mimic the essential interactions of cladinose, is unlikely to exhibit potent antibacterial activity.
This understanding directs drug discovery efforts towards modifying other parts of the macrolide structure, such as the macrolactone ring or the desosamine (B1220255) sugar, while preserving the essential cladinose moiety or replacing it with a bioisostere that retains the key binding interactions. For instance, the development of ketolides, a newer class of macrolides, involved the replacement of the cladinose sugar with a keto group, but this was coupled with other significant structural modifications to enhance binding and overcome resistance mechanisms. The knowledge gained from the inactivity of this compound serves as a critical data point in the complex process of designing next-generation antibiotics.
Advanced Analytical Methodologies and Characterization in Decladinose Roxithromycin Research
Chromatographic Separation and Detection
Chromatography is a cornerstone for the analysis of roxithromycin (B50055) and its derivatives. Techniques such as HPLC, UPLC-MS/MS, and TLC are routinely employed to handle the complexity of the drug substance and its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative determination of roxithromycin in bulk drugs and pharmaceutical dosage forms. Reverse-phase HPLC (RP-HPLC) is particularly effective, offering simple, precise, and rapid analysis.
A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. rgmcet.edu.in For instance, one validated method utilizes an Agilent C18 column with a mobile phase of sodium acetate (B1210297) buffer (pH 3) and methanol (B129727) in a 30:70 (v/v) ratio. rgmcet.edu.in The analysis is performed at a flow rate of 1.0 ml/min, with detection typically carried out using a UV-Visible detector. rgmcet.edu.in In one study, the retention time for roxithromycin was found to be 5.941 minutes. rgmcet.edu.in The sensitivity of these methods is demonstrated by low limits of detection (LOD) and quantification (LOQ). For one method, the calculated LOD and LOQ for roxithromycin were 0.16 µg/ml and 0.48 µg/ml, respectively, indicating sufficient sensitivity for assay purposes. rgmcet.edu.in The linearity of HPLC methods for roxithromycin has been established over a wide concentration range, for example, from 10-2000 μg/ml, ensuring accurate quantification.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Agilent C18 (4.6 X 250mm, 5 µm) | C18 Stationary Phase |
| Mobile Phase | Sodium Acetate Buffer (pH 3) : Methanol (30:70 v/v) | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.5) (55:45 v/v) |
| Flow Rate | 1.0 ml/min | 1.5 ml/min |
| Detection Wavelength | Not Specified | 207 nm |
| Retention Time | 5.941 min | Not Specified |
| Linearity Range | 12-72 µg/mL | 10-2000 µg/mL |
| LOD | 0.16 µg/ml | Not Specified |
| LOQ | 0.48 µg/ml | Not Specified |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Identification and Quantification
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. This technique is particularly powerful for identifying and quantifying roxithromycin and its metabolites or degradation products, even at very low concentrations. rsc.orgresearchgate.net The chemical structures of products resulting from acidic and photocatalytic degradation of roxithromycin have been successfully proposed based on UPLC-MS/MS analysis. rsc.org
A sensitive LC-ESI/MS/MS method for determining roxithromycin concentrations in human serum involves protein precipitation followed by analysis on a Phenomenex Luna CN column. researchgate.net The mobile phase can be a mixture of methanol, acetonitrile, and water containing 0.1% formic acid and 0.1% ammonium (B1175870) acetate. researchgate.net Mass spectrometric detection is performed in positive ion mode using selected reaction monitoring (SRM), which enhances selectivity and sensitivity. researchgate.net For roxithromycin, the precursor-to-fragment ion transition monitored is typically m/z 837 → 679. researchgate.net Such methods can achieve linearity over a broad range, for example, from 10 to 20480 ng/mL. researchgate.net
| Parameter | Value/Condition |
|---|---|
| Instrumentation | TSQ Quantum Ultra AM triple stage quadrupole tandem mass spectrometer with ESI source |
| Column | Luna CN (100 × 2.0 mm i.d., 3 μm) |
| Mobile Phase | Methanol : Acetonitrile : Water (with 0.1% formic acid and 0.1% ammonium acetate) (3:3:4, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Detection Mode | Selected Reaction Monitoring (SRM), Positive Ion |
| Precursor → Fragment Ion (m/z) | 837 → 679 |
| Linearity Range | 10 to 20480 ng/mL |
Thin-Layer Chromatography (TLC) in Degradation Monitoring
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for monitoring the degradation of roxithromycin. rsc.org It allows for the rapid separation of the parent drug from its degradation products. rsc.org A TLC-densitometric method has been specifically developed for studying the acidic degradation of roxithromycin. rsc.org
This method utilizes aluminum plates precoated with silica (B1680970) gel F254 as the stationary phase. rsc.org A mobile phase composed of methanol-acetone-ammonia 25% (1:14:0.1, v/v/v) has been shown to produce compact and well-separated spots for roxithromycin and its degradation products. rsc.org For visualization and quantification, densitometric analysis can be performed after treating the plate with a spray reagent, such as a sulphuric acid-ethanol mixture, and heating. researchgate.net In a study of multiple macrolides, this method yielded a retention factor (Rf) value of 0.49 for roxithromycin. researchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | TLC aluminum plates with silica gel F254 |
| Mobile Phase (for Degradation Studies) | Methanol : Acetone : Ammonia (B1221849) 25% (1:14:0.1, v/v/v) |
| Mobile Phase (for General Analysis) | Isopropanol : n-hexane : Ammonia 25% (8:12:3, v/v/v) |
| Detection | Densitometric analysis at 478 nm after spraying with sulphuric acid–ethanol (1:4, v/v) and heating |
| Rf Value (General Analysis) | 0.49 |
Spectroscopic and Spectrometric Elucidation of Degradation Products
While chromatography separates components, spectroscopy and spectrometry are indispensable for elucidating their exact chemical structures. NMR and MS are powerful tools for identifying unknown impurities and degradation products of roxithromycin.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unequivocal structural identification and confirmation of pharmaceutical impurities and degradation products. nih.gov It provides detailed information about the molecular structure, which is crucial when reference standards are unavailable.
In roxithromycin research, 1D and 2D NMR techniques (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) have been used to confirm the structures of unknown impurities that were first detected by LC-MS. nih.gov For example, two novel impurities were isolated by preparative HPLC and their structures were definitively elucidated as 11-O-[(2-Methoxyethoxy) methyl] roxithromycin and de(N-methyl)-N-formyl roxithromycin using this combined approach. nih.gov Furthermore, NMR has been used to identify the structure of 3-decladinosyl roxithromycin, a key degradation product formed through acidic hydrolysis. researchgate.net ¹H NMR studies have also been instrumental in defining the solution-state conformation of the roxithromycin molecule itself. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique, is essential for the characterization of roxithromycin's impurities, metabolites, and degradation products. researchgate.netnih.gov It provides critical information on molecular weight and fragmentation patterns, which aids in structural deduction. researchgate.net
High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental formula of a compound. researchgate.net Tandem MS (MS/MS or MSn) experiments are used to study the fragmentation pathways of the parent molecule, yielding structural information about its various components. researchgate.net This approach has been used to characterize nineteen different impurities in roxithromycin drug substances. researchgate.net One of the key biotransformation pathways for roxithromycin is the hydrolysis of the cladinose (B132029) moiety, leading to the formation of a descladinose derivative. nih.gov This metabolite, along with others, has been identified in biological samples using HPLC with ion trap mass spectrometry. nih.gov The fragmentation patterns provide evidence for structural changes, such as the loss of the cladinose sugar or modifications to the lactone ring or side chain. rsc.orgnih.gov
| Compound | Technique | Key Finding / Ion (m/z) | Significance |
|---|---|---|---|
| Roxithromycin | LC-ESI/MS/MS | Precursor Ion: 837; Fragment Ion: 679 | Used for specific quantification in SRM mode |
| Roxithromycin Impurities | HPLC-MSn (TOF and Ion Trap) | Complete fragmentation patterns studied | Allowed for the structural deduction of 19 impurities |
| Descladinose Roxithromycin (M1) | HPLC-Ion Trap MS | Identified as a metabolite | Confirms hydrolysis of the cladinose moiety as a degradation pathway |
| Unknown Impurity 1 | 2D LC-QTOF MS/MS | Identified as 11-O-[(2-Methoxyethoxy) methyl] roxithromycin | Structural elucidation of a novel impurity |
| Unknown Impurity 2 | 2D LC-QTOF MS/MS | Identified as de(N-methyl)-N-formyl roxithromycin | Structural elucidation of a novel impurity |
Spectrophotometric Assays in Kinetic Studies
Spectrophotometric assays are instrumental in the kinetic analysis of Decladinose Roxithromycin, primarily by monitoring the reactions involving its parent compound, Roxithromycin. These methods are valued for their simplicity, cost-effectiveness, and the ability to provide real-time data on reaction progress. Kinetic studies are crucial for understanding the stability of Roxithromycin and the formation of its metabolites or degradation products, including this compound.
The principle behind these assays often involves a chemical reaction that produces a colored product, allowing for the quantification of the analyte of interest by measuring the absorbance of light at a specific wavelength. The rate of color formation or disappearance is directly proportional to the rate of the reaction, enabling the determination of kinetic parameters such as reaction order, rate constants, and activation energy.
One significant application of spectrophotometry in this context is the study of Roxithromycin's degradation kinetics, particularly through acid hydrolysis, which leads to the formation of this compound. While direct spectrophotometric monitoring of this compound formation can be challenging due to potential spectral overlap with the parent drug and other byproducts, the kinetics of Roxithromycin degradation can be effectively studied.
For instance, research on the acidic hydrolysis of Roxithromycin has determined the kinetic and thermodynamic parameters of its degradation. Although the primary analytical techniques in some studies were TLC-densitometry and HPLC, the principles are readily adaptable to spectrophotometric monitoring if a suitable chromogenic reaction is employed rsc.orgresearchgate.net. The degradation of Roxithromycin under acidic conditions typically follows first-order kinetics rsc.orgresearchgate.net.
Several spectrophotometric methods have been developed for the quantitative analysis of Roxithromycin, which can be adapted for kinetic studies. These methods often rely on the formation of a stable, colored chromogen through reactions such as oxidation or charge-transfer complexation.
One such method involves the oxidation of Roxithromycin with potassium permanganate, which liberates formaldehyde (B43269). The formaldehyde is then reacted with acetylacetone (B45752) and ammonium acetate to produce a yellow-colored chromogen with a maximum absorbance at 412 nm. The stability of the color for at least two hours makes this method suitable for kinetic monitoring of reactions that are complete within this timeframe ijpsonline.com.
Another approach is based on the charge-transfer reaction between Roxithromycin and reagents like 1,2-naphthoquinone-4-sulphonate (NQS) or phylloquinone. In an alkaline medium, Roxithromycin forms colored products with these reagents, with maximum absorbance at 454 nm and 457 nm, respectively. The reaction time for optimal color development has been established, which is a key parameter in kinetic assays researchgate.net.
The table below summarizes the conditions for various spectrophotometric assays that can be applied to kinetic studies of Roxithromycin, providing a basis for monitoring reactions involving the formation or further reaction of its derivatives like this compound.
| Reagent | Wavelength (nm) | Reaction Time | Linearity Range (µg/mL) |
| Potassium Permanganate / Acetylacetone | 412 | 1 min (heating) | 10-75 ijpsonline.com |
| 1,2-naphthoquinone-4-sulphonate (NQS) | 454 | 16 min | 1.0 - 28.8 researchgate.net |
| Phylloquinone | 457 | 17 min | 1.0 - 28.8 researchgate.net |
| Ferric Chloride / 1,10-phenanthroline | 520 | Not specified | 2.5 - 40 ijpsonline.com |
| Folin-Ciocalteu Reagent | 760 | Not specified | 2.5 - 12.5 ijpsonline.com |
Detailed research findings on the degradation kinetics of Roxithromycin provide valuable insights into the formation of this compound. Studies on the acidic hydrolysis of Roxithromycin have calculated important kinetic and thermodynamic parameters, as summarized in the following table.
| Parameter | Value | Conditions |
| Reaction Order | First-order | Acidic Hydrolysis rsc.orgresearchgate.net |
| Rate Constant (k) | Varies with temperature and pH | Acidic Hydrolysis rsc.orgresearchgate.net |
| Half-life (t½) | Dependent on k | Acidic Hydrolysis rsc.orgresearchgate.net |
| Activation Energy (Ea) | Calculated from Arrhenius plot | Acidic Hydrolysis rsc.orgresearchgate.net |
These kinetic parameters are essential for predicting the stability of Roxithromycin and the rate at which this compound may be formed under specific environmental conditions. Spectrophotometric assays, by monitoring the concentration of Roxithromycin over time, can provide the raw data needed to calculate these critical values. The simplicity and accessibility of spectrophotometers make them a valuable tool in the kinetic investigation of reactions pertinent to this compound research.
Environmental Fate and Stability Research of Decladinose Roxithromycin
Stability and Degradation Kinetics in Simulated Biological Matrices
The stability of roxithromycin (B50055) in environments mimicking the human gastrointestinal tract is a key factor in its bioavailability and the formation of metabolites such as decladinose roxithromycin.
Roxithromycin is notably unstable in acidic conditions, such as those found in simulated gastric fluid. oup.comrsc.org In this environment, it undergoes degradation to form its Z-isomer and the decladinose derivative. nih.govresearchgate.net The formation of this compound occurs through the hydrolysis of the cladinose (B132029) sugar moiety from the parent molecule. rsc.orgresearchgate.net
The degradation process in simulated gastric fluid follows pseudo-first-order kinetics. oup.comnih.govresearchgate.net Research has shown that after a one-hour incubation period in simulated gastric fluid, roxithromycin is almost entirely converted, with this compound being the main remaining degradation product. oup.com The degradation half-time for roxithromycin under these conditions has been measured at 0.23 hours. oup.comresearchgate.net The rate of this degradation is highly dependent on pH, accelerating in more acidic environments. nih.govresearchgate.net
Table 1: Pseudo First-Order Degradation Rate Constants of Roxithromycin in Simulated Gastrointestinal Fluids at 37°C
| pH | Rate Constant (min⁻¹) (±SD) |
|---|---|
| 1.0 | 0.1066 (±0.0014) |
| 1.2 | 0.0994 (±0.0031) |
| 1.3 | 0.0400 (±0.0003) |
| 1.8 | 0.0136 (±0.0008) |
| 3.0 | 0.0022 (±0.0002) |
Data sourced from studies on the biotransformation of roxithromycin. nih.govresearchgate.net
Table 2: Percentage of Roxithromycin Remaining in Simulated Gastric Fluid Over Time
| Incubation Time (hours) | Roxithromycin Remaining (%) |
|---|---|
| 0.25 | 32% |
| 0.50 | 17% |
| 0.75 | 11% |
| 1.00 | 4% |
Data reflects the rapid decomposition of roxithromycin in acidic conditions. oup.com
In contrast to its behavior in acidic gastric fluid, roxithromycin demonstrates significant stability in simulated intestinal fluid. Studies indicate that the compound remains largely unchanged after incubation for one hour under these conditions. oup.comresearchgate.net This stability implies that the formation of this compound through hydrolysis is minimal in the neutral to alkaline environment of the intestines.
Abiotic Degradation in Environmental Contexts
The abiotic degradation of roxithromycin through processes like photodegradation and hydrolysis is a primary pathway for its transformation in the environment, leading to the formation of products including this compound.
The role of sunlight in the degradation of roxithromycin, and consequently the formation of this compound, has been a subject of scientific investigation. Under simulated solar radiation, roxithromycin is considered to be persistent, with a reported half-life ranging from 2.4 to 10 days. nih.gov The process of phototransformation can result in a variety of products. These are generally formed through pathways such as N-demethylation, O-demethylation, or the direct cleavage of the desosamine (B1220255) or cladinose moiety from the parent roxithromycin molecule. nih.gov The cleavage of the cladinose group directly yields this compound. While some research suggests roxithromycin is highly stable under photolytic conditions, other studies have found that photocatalytic degradation, for instance using TiO2, can be an efficient method for its removal. rsc.orgdergipark.org.trresearchgate.net
Hydrolysis is a key abiotic process affecting the persistence of roxithromycin in aquatic environments. The stability of the molecule is strongly dependent on pH. As established in simulated gastric fluid, roxithromycin is unstable in acidic aqueous solutions. oup.comrsc.org The degradation of macrolides in aquatic systems can occur via hydrolysis of the cladinose sugar, which is the direct pathway for the formation of this compound. rsc.org
Conversely, roxithromycin shows greater stability under alkaline conditions at room temperature compared to acidic ones. dergipark.org.tr However, at elevated temperatures (75°C), it has been shown to degrade completely under strongly alkaline conditions (1.0 M NaOH). dergipark.org.tr The rate of degradation by hydroxyl radicals has also been observed to increase with a rise in pH. researchgate.net
Research on Biotransformation and Microbial Interactions (as a metabolite)
This compound is recognized as a metabolite of roxithromycin in humans. nih.gov The biotransformation of the parent drug can follow several pathways, one of which is the hydrolysis of the cladinose moiety, resulting in the formation of this compound. nih.gov This metabolic process occurs partially in the liver. In terms of biological activity, decladinose-roxithromycin is considered to be almost inactive when compared to the antibacterial properties of the parent compound, roxithromycin. researchgate.net
Future Directions and Academic Impact of Decladinose Roxithromycin Research
Advanced Mechanistic Studies of Macrolide Degradation Pathways
Decladinose Roxithromycin (B50055) is formed through the hydrolytic cleavage of the L-cladinose sugar from the parent Roxithromycin molecule. rsc.org Understanding the precise mechanisms of this and other degradation pathways is crucial for optimizing drug stability and predicting environmental persistence. Future research will likely focus on elucidating the intricate steps involved in macrolide breakdown under various conditions.
Major degradation pathways for Roxithromycin include:
Acidic Hydrolysis: This is a primary pathway for the formation of Decladinose Roxithromycin, particularly in environments like simulated gastric fluid. rsc.org The modification on the lactone ring of Roxithromycin makes it more stable in acidic conditions compared to its parent compound, erythromycin (B1671065). rsc.org
Photocatalytic Degradation: Studies involving photosensitizers like titanium dioxide (TiO2) have shown this to be an efficient method for breaking down Roxithromycin. rsc.orgresearchgate.net The degradation mechanism in this process can involve oxidation of the 2-methoxyethoxymethyl moiety or demethylation. rsc.org
Oxidative Degradation: Roxithromycin is sensitive to oxidative stress, for instance, in the presence of hydrogen peroxide (H2O2), leading to various degradation products. dergipark.org.tr Advanced oxidation processes using hydroxyl radicals (·OH) have been shown to effectively degrade Roxithromycin, attacking the link between the lactone ring and the cladinose (B132029) moiety, as well as the tertiary amine and oxime side chain. nih.gov
Metabolism: In humans, the hydrolysis of the cladinose moiety to form this compound is a recognized metabolic pathway. rsc.orgsmpdb.ca Other metabolic routes include O-demethylation, N-demethylation, and dealkylation of the oxime ether side chain. rsc.org
| Degradation Condition | Key Mechanisms | Primary Products Identified | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Cleavage of the glycosidic bond of the L-cladinose sugar. | This compound | rsc.org |
| Photocatalysis (e.g., with TiO2) | Oxidation and demethylation of the 2-methoxyethoxymethyl moiety. | Various oxidized and demethylated derivatives. | rsc.org |
| Oxidative Stress (e.g., with ·OH) | Attack on the cladinose linkage, tertiary amine, and oxime side chain. | Multiple degradation products (up to ten identified in one study). | nih.gov |
| Human Metabolism | Hydrolysis of cladinose, O/N-demethylation, dealkylation. | This compound, N-mono and N-di-demethyl Roxithromycin. | smpdb.ca |
Development of Predictive Models for Antibiotic Stability and Metabolite Formation
Predicting the stability of antibiotics and the formation of their metabolites is essential for drug development and environmental risk assessment. Forced degradation studies, conducted under conditions prescribed by the International Conference on Harmonization (ICH) guidelines, are a cornerstone for understanding a drug's intrinsic stability. dergipark.org.tr These studies expose the drug to stress conditions like acid, base, oxidation, heat, and light to identify potential degradation products and pathways. dergipark.org.tr
Future advancements will increasingly integrate computational approaches with experimental data:
Computer-Aided Models: Computer simulations are being developed to predict the concentration of macrolides in various tissues. nih.gov These models incorporate pharmacokinetic data to provide a more accurate picture of drug behavior in vivo than can be obtained from simple in-vitro experiments. nih.gov
Machine Learning and Metabolic Modeling: The integration of machine learning with genome-scale metabolic models (GSMs) represents a powerful new frontier. nih.govmit.edu These computational pipelines can predict the effects of genetic changes on antibiotic resistance and unravel the complex interplay between drug exposure and metabolic rewiring in bacteria. nih.govmdpi.com Such models can help identify metabolic vulnerabilities that could be exploited to enhance antibiotic efficacy. mit.edu By regressing experimental screening data on model simulations, researchers can identify key metabolic pathways involved in antibiotic lethality. nih.gov
| Modeling Approach | Key Parameters/Inputs | Predicted Outcomes | Reference |
|---|---|---|---|
| Forced Degradation Studies (ICH) | pH (acid/base), oxidants (e.g., H2O2), heat, UV light. | Drug stability, degradation products, degradation kinetics. | dergipark.org.tr |
| Pharmacokinetic Modeling | Free plasma concentrations, intracellular accumulation rates, dosage regimens. | In-vivo intracellular antibiotic concentrations. | nih.gov |
| Machine Learning & GSMs | Genomic data, metabolomic screening data, gene-protein-reaction rules. | Genetic determinants of resistance, metabolic adaptations, drug efficacy. | nih.govmit.edu |
Exploration of Degradation Products as Chemical Probes
This compound, identified as Roxithromycin Impurity B and the inactive M1 metabolite, serves as a critical tool for analytical and biological research. lgcstandards.comchemicalbook.com While not biologically active itself, its presence and concentration provide valuable information about the parent drug.
Future applications of this compound as a chemical probe include:
Reference Standard: As a well-characterized impurity and metabolite, it is an essential reference standard for the development and validation of analytical methods (e.g., HPLC) to quantify Roxithromycin in pharmaceutical formulations and biological samples. lgcstandards.com Its use ensures the accuracy and reliability of quality control and pharmacokinetic studies.
Environmental Monitoring: The presence of this compound in environmental samples (e.g., wastewater) can serve as a biomarker for the contamination and degradation of Roxithromycin, helping to assess the environmental footprint of the antibiotic. researchgate.net
Contribution to Fundamental Understanding of Macrolide Chemistry and Biology
The study of Roxithromycin and its decladinated form is integral to the broader understanding of macrolide antibiotics. Roxithromycin itself represents a significant advancement in macrolide chemistry; it is a semi-synthetic derivative of erythromycin where the C9 carbonyl group is converted into an oxime, a modification that confers enhanced acid stability and improved pharmacokinetic properties. rsc.orgnih.gov
Research on this compound contributes to this fundamental knowledge in several ways:
Structure-Stability Relationships: Comparing the degradation rates and pathways of Roxithromycin to other macrolides like erythromycin and clarithromycin (B1669154) provides deep insights into how specific structural modifications influence chemical stability. The loss of the cladinose sugar is a common degradation route, and understanding the factors that trigger this cleavage is key to designing more robust macrolide structures. rsc.org
Structure-Activity Relationships (SAR): this compound is an inactive metabolite. lgcstandards.com This fact is fundamentally important for SAR studies. It helps confirm that the cladinose sugar moiety is essential for the biological activity of Roxithromycin, likely playing a role in binding to the 50S subunit of the bacterial ribosome. nih.gov This knowledge guides the synthesis of new, more potent antibiotic derivatives.
Metabolic Pathways: Elucidating the biotransformation of Roxithromycin into this compound and other metabolites contributes to a comprehensive map of macrolide metabolism. smpdb.ca This is vital for predicting potential toxicity and understanding how different macrolides are processed by metabolic enzymes, such as those in the liver.
Q & A
Q. How to validate this compound’s environmental persistence when primary data is lacking?
Q. What controls are essential for ensuring reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
